molecular formula C12H20ClNO B2895484 2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride CAS No. 2567495-69-4

2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride

Cat. No.: B2895484
CAS No.: 2567495-69-4
M. Wt: 229.75
InChI Key: KIUVTBRJMPXCSI-UHFFFAOYSA-N
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Description

2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of an amine group attached to a butane chain, which is further substituted with a methyl group and a phenoxy group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride typically involves several steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate alkylating agent to form 3-methylphenoxy butane.

    Amination: The phenoxy intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group or the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted amines or phenoxy derivatives.

Scientific Research Applications

2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(2-methylphenoxy)butan-2-amine;hydrochloride: Similar structure but with a different position of the methyl group on the phenoxy ring.

    2-Methyl-4-(4-methylphenoxy)butan-2-amine;hydrochloride: Another isomer with the methyl group in the para position.

    2-Methyl-4-(phenoxy)butan-2-amine;hydrochloride: Lacks the methyl group on the phenoxy ring.

Uniqueness

2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride is unique due to the specific position of the methyl group on the phenoxy ring, which can influence its chemical reactivity, biological activity, and physical properties. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

IUPAC Name

2-methyl-4-(3-methylphenoxy)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(9-10)14-8-7-12(2,3)13;/h4-6,9H,7-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUVTBRJMPXCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC(C)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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